D-Allose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose-13C is a rare naturally occurring monosaccharide . It is known to exert anti-proliferative effects on cancer cells . It is used in research and development .
Synthesis Analysis
D-Allose can be synthesized from glucose, and its regioselectivity in protective reactions and glycosidations has been explored . D-Allose glycopyranosyl acceptors with free OH-3 and OH-4 were synthesized from D-Glc precursors. Glycosidations were assessed with galactose trichloroacetimidates as donors .
Molecular Structure Analysis
The molecular formula of D-Allose-13C is C5 [13C]H12O6 . Its molecular weight is 181.15 .
Chemical Reactions Analysis
The regioselectivity between different hydroxyl groups of glycosyl acceptors is valuable because it allows minimizing the use of protecting groups . Axial O-3 was the preferred site of glycosylation for α-anomers, whereas equatorial O-4 was the preferred site for a β-anomer .
Physical And Chemical Properties Analysis
D-Allose is an ultra-low calorie monosaccharide and has 80% of the sweetness of table sugar . It is non-toxic .
Scientific Research Applications
Food Industry
D-Allose has an 80% sweetness relative to table sugar but is ultra-low calorie and non-toxic . This makes it an ideal candidate to replace table sugar in food products .
Clinical Treatment
D-Allose displays unique health benefits and physiological functions in various fields, including clinical treatment . It could be used to treat various diseases .
Health Care
In the health care field, D-Allose can be used due to its unique health benefits and physiological functions .
Biotechnological Production
The biotechnological production of D-Allose has become a research hotspot in recent years . Different types of D-Allose-producing enzymes are compared for their enzymatic properties and for the biotechnological production of D-Allose .
Cryoprotection
Researchers have discovered that D-Allose has the same cryoprotective function as trehalose on cell survival during freezing .
Immunosuppression
D-Allose, as an immunosuppressant, could improve allograft survival and reduce tissue injury .
Mechanism of Action
Target of Action
D-Allose-13C, a carbon-13 labeled form of D-Allose , primarily targets thioredoxin-interacting protein molecules . These proteins play a crucial role in various cellular processes, including the regulation of reactive oxygen species and cell cycle arrest .
Mode of Action
D-Allose-13C interacts with its targets, leading to a series of changes within the cell. It exerts its effects via reactive oxygen species regulation , cell cycle arrest , metabolic reprogramming , autophagy , and apoptosis induction . Additionally, it has been found to sensitize tumors to radiotherapy and chemotherapy .
Biochemical Pathways
D-Allose-13C affects several biochemical pathways. It is involved in the conversion of D-allulose to D-fructose 6-phosphate in the Embden-Meyerhof-Parnas (EMP) pathway via two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate . This process involves enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Pharmacokinetics
Stable isotopes like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of D-Allose-13C results in a variety of molecular and cellular effects. It has exhibited anticancer activity in many cancer types, including head and neck, lung, liver, bladder, blood, and breast . Its functions are mediated through thioredoxin-interacting protein molecules, leading to reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
properties
{ "Design of Synthesis Pathway": "The synthesis of D-Allose-13C can be achieved through a multi-step process starting from glucose-13C.", "Starting Materials": [ "Glucose-13C", "Methanol", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Triethylamine", "Benzoyl chloride" ], "Reaction": [ "Conversion of glucose-13C to D-glucitol-13C using sodium borohydride and methanol", "Conversion of D-glucitol-13C to D-glucose-13C using methanesulfonic acid and triethylamine", "Conversion of D-glucose-13C to D-glucosamine-13C using acetic anhydride and hydrochloric acid", "Conversion of D-glucosamine-13C to N-acetyl-D-glucosamine-13C using acetic anhydride", "Conversion of N-acetyl-D-glucosamine-13C to N-acetyl-D-allosamine-13C using benzoyl chloride and sodium hydroxide", "Conversion of N-acetyl-D-allosamine-13C to D-Allose-13C using hydrochloric acid and acetone" ] } | |
CAS RN |
70849-28-4 |
Product Name |
D-Allose-13C |
Molecular Formula |
C₆H₁₂O₆ |
Molecular Weight |
180.14 |
synonyms |
D-Allopyranose-13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.